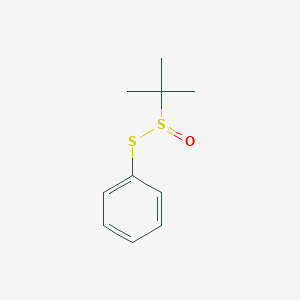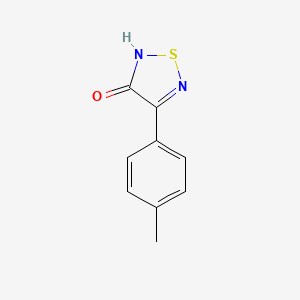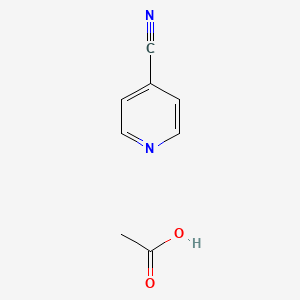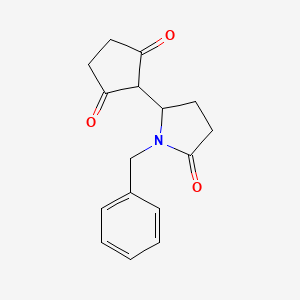
S-Phenyl 2-methylpropane-2-sulfinothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Phenyl 2-methylpropane-2-sulfinothioate is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a phenyl group attached to a sulfinothioate moiety, which imparts distinct chemical behaviors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Phenyl 2-methylpropane-2-sulfinothioate typically involves the reaction of phenylthiol with 2-methylpropane-2-sulfinyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity . The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The purification process may include crystallization and distillation techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
S-Phenyl 2-methylpropane-2-sulfinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfinothioate group to thiols or sulfides using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides, and nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
S-Phenyl 2-methylpropane-2-sulfinothioate has several applications in scientific research:
Biology: Investigated for its potential as a bioimaging agent due to its ability to form fluorescent derivatives.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of S-Phenyl 2-methylpropane-2-sulfinothioate involves its interaction with various molecular targets. The sulfinothioate group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects. The phenyl group can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
S-Phenyl 2-methylpropane-2-sulfinothioate can be compared with other sulfinothioate compounds such as:
S-Phenyl 2-methylpropane-2-sulfinate: Similar structure but different oxidation state.
S-Phenyl 2-methylpropane-2-sulfonate: Contains a sulfonate group instead of a sulfinothioate group.
Phenylthiol: Lacks the sulfinothioate group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
89523-59-1 |
|---|---|
Formule moléculaire |
C10H14OS2 |
Poids moléculaire |
214.4 g/mol |
Nom IUPAC |
tert-butylsulfinylsulfanylbenzene |
InChI |
InChI=1S/C10H14OS2/c1-10(2,3)13(11)12-9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clé InChI |
XGZJCRFRKZOEFC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Dimethyl-3-[3-(propan-2-yl)-1H-pyrrol-2-yl]-1H-indole](/img/structure/B14394716.png)


![2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B14394749.png)



![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)





